2-chloro-5,6-dimethyl-1H-benzimidazole
Description
2-Chloro-5,6-dimethyl-1H-benzimidazole is a chemical compound with the molecular formula C9H9ClN2 . It is a solid substance with a molecular weight of 180.64 . The IUPAC name for this compound is 2-chloro-5,6-dimethyl-1H-benzimidazole .
Molecular Structure Analysis
The molecular structure of 2-chloro-5,6-dimethyl-1H-benzimidazole consists of a benzene ring fused to an imidazole ring, with two methyl groups and a chlorine atom attached at specific carbon atoms .Physical And Chemical Properties Analysis
2-Chloro-5,6-dimethyl-1H-benzimidazole is a solid substance . The specific physical and chemical properties of this compound are not detailed in the search results.Scientific Research Applications
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Medicinal Chemistry
- Benzimidazoles have been found to have diverse pharmacological activities . They have been reported to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
- The synthetic pathway to various benzimidazoles usually proceeds through two steps: first, the construction of the desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .
- The results of these studies have shown that benzimidazole-containing pharmacoactive agents play an important role in medicinal chemistry .
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Pharmacology
- Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .
- Molecules having benzimidazole motifs showed promising application in biological and clinical studies .
- They possess many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses which are antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine, as well as used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .
- The increased interest for benzimidazole compounds has been due to their excellent properties, like increased stability, bioavailability, and significant biological activity .
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Chemical Synthesis
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Biological Studies
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Pharmaceutical Industry
- Benzimidazole derivatives are used in the pharmaceutical industry due to their excellent properties, like increased stability, bioavailability, and significant biological activity .
- They are used in the treatment of various diseases such as diabetes, cancer, microbial infections, parasitic infections, hypertension, inflammation, and more .
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Vitamin B12 Research
- The biological application of the benzimidazole nucleus was discovered way back in 1944, when it was found that “5,6-dimethyl-1-benzimidazole” is an integral part of the structure of vitamin B12 .
- As a result, it was found that benzimidazole could greatly benefit in the treatment of parasitic diseases .
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Organic Synthesis
- Benzimidazole is commercially available and its synthesis usually involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .
- It can also be synthesized by reaction with aromatic aldehydes or aliphatic aldehydes .
- These synthetic pathways provide a number of active drugs .
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Chemotherapeutic Agents
- The benzimidazole ring system has been used as a nucleus from which to develop potential chemotherapeutic agents .
- This interest was established in the 1950s when it was found that 5,6-dimethyl-l-(α-d-ribofuranosyl) benzimidazole is an integral part of the structure of the vitamin B12 .
- As a result, it was found that benzimidazole could greatly benefit in the treatment of parasitic diseases .
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Antiviral Agents
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Antihepatitic Agents
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Antienteroviral Agents
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Antifungal Agents
properties
IUPAC Name |
2-chloro-5,6-dimethyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWREDHXPZYJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298300 | |
Record name | 2-chloro-5,6-dimethyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5,6-dimethyl-1H-benzimidazole | |
CAS RN |
39791-96-3 | |
Record name | 39791-96-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-5,6-dimethyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5,6-dimethyl-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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